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Compound of Interest

Compound Name:
(1r,3s)-3-Aminocyclopentanol

hydrochloride

Cat. No.: B577461 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

(1r,3s)-3-Aminocyclopentanol hydrochloride, a key intermediate in pharmaceutical

synthesis. The information presented is intended for researchers, scientists, and professionals

engaged in drug development and organic synthesis.

Molecular Structure and Properties
(1r,3s)-3-Aminocyclopentanol hydrochloride is a chiral organic compound with the

molecular formula C₅H₁₂ClNO. Its structure consists of a five-membered cyclopentane ring

substituted with an amino group and a hydroxyl group in a trans configuration. The

hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol CAS Number: 1279032-31-3

Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for (1r,3s)-3-Aminocyclopentanol hydrochloride and its

corresponding free base, (1R,3S)-3-amino-1-cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

Table 1: ¹H NMR Spectral Data of (1R,3S)-3-amino-1-cyclopentanol

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

4.28 - 4.32 m 1H H-1 (CH-OH)

3.61 - 3.67 m 1H H-3 (CH-NH₂)

2.13 - 2.21 m 1H Cyclopentane-H

2.02 - 2.11 m 1H Cyclopentane-H

1.70 - 1.86 m 3H Cyclopentane-H

1.60 - 1.66 m 1H Cyclopentane-H

Note: The provided data is for the free base in D₂O. The hydrochloride salt in a deuterated

solvent like DMSO-d₆ would show characteristic shifts for the ammonium (-NH₃⁺) and hydroxyl

(-OH) protons.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within a molecule. The spectrum of

(1r,3s)-3-Aminocyclopentanol hydrochloride is expected to exhibit characteristic absorption

bands for the hydroxyl, ammonium, and aliphatic C-H groups.

Table 2: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3350 (broad) O-H Stretching

~3000-2800 (broad) N-H (from -NH₃⁺) Stretching

~2950 C-H (aliphatic) Stretching

~1600 N-H Bending

~1080 C-O Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a compound, aiding in its identification.

Table 3: Mass Spectrometry Data

m/z Interpretation

102.1 [M+H]⁺ of the free base (C₅H₁₁NO)

85.1 [M+H - NH₃]⁺

84.1 [M+H - H₂O]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (1r,3s)-3-Aminocyclopentanol
hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

D₂O, or CD₃OD) in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer. Standard pulse sequences are used for data collection.
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Data Processing: The raw data is processed using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and calibration of the chemical

shift scale using the residual solvent signal as an internal reference.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic

grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet is first recorded and subsequently

subtracted from the sample spectrum. The data is typically collected over a range of 4000 to

400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

frequencies corresponding to the various functional groups present in the molecule.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent,

such as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer via an

electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode

to observe the protonated molecule [M+H]⁺.

Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z)

of the parent ion and any significant fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like (1r,3s)-3-Aminocyclopentanol hydrochloride.
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Caption: Spectroscopic analysis workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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